1-Methyl-4-phenylpiperidine
Overview
Description
1-Methyl-4-phenylpiperidine is a chemical compound with the molecular formula C12H17N . It is a member of the phenylpiperidine class of compounds . This class of compounds is known to have significant pharmaceutical applications, including use as analgesics and sedatives . They are also known to be μ opioid receptor agonists .
Synthesis Analysis
Piperidines, including 1-Methyl-4-phenylpiperidine, are among the most important synthetic fragments for designing drugs . The synthesis of substituted piperidines is an important task of modern organic chemistry . Recent advances in synthesis include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of 1-Methyl-4-phenylpiperidine consists of a six-membered piperidine ring with a methyl group at the 1-position and a phenyl group at the 4-position . The molecular weight of this compound is 175.27 Da .Chemical Reactions Analysis
Piperidines, including 1-Methyl-4-phenylpiperidine, are involved in a variety of intra- and intermolecular reactions leading to the formation of various derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
1-Methyl-4-phenylpiperidine is a yellow solid . The storage temperature for this compound is room temperature .Scientific Research Applications
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
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Opioid Analgesics
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Antiparkinson Agent
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Opioid and NMDA Antagonist
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Selective Serotonin Reuptake Inhibitors (SSRIs)
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Monoamine Reuptake Inhibitor
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Antioxidant
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Anticancer
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Antidepressant
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Narcotic Controlled Substance
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Analgesic
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-4-phenylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETXHVRPKUXQIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228110 | |
Record name | Piperidine, 1-methyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-phenylpiperidine | |
CAS RN |
774-52-7 | |
Record name | Piperidine, 1-methyl-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-methyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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